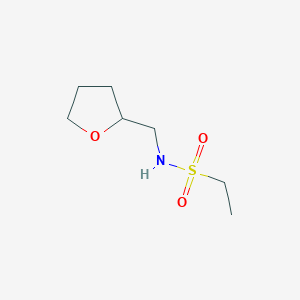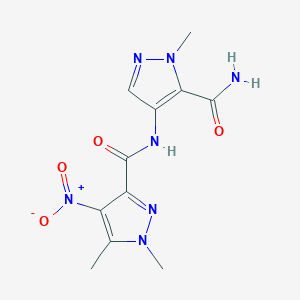
3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of a benzene ring substituted with two fluorine atoms, an N-(2-phenylethyl) group, and a sulfonamide functional group.
- Sulfonamides are known for their diverse applications, including pharmaceuticals, agrochemicals, and materials science.
3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide: is a chemical compound with the molecular formula C₁₄H₁₃F₂NO₂S. It belongs to the sulfonamide class of organic compounds.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing the fluorine atoms and the phenylethyl group onto the benzene ring. Specific synthetic routes may vary, but one common approach is via nucleophilic aromatic substitution.
Reaction Conditions: Reactions typically occur under controlled temperature and solvent conditions.
Industrial Production: While I don’t have specific industrial production methods, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: 3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide can undergo various reactions, including
Common Reagents and Conditions: Reagents like strong bases (e.g., sodium hydroxide) or nucleophiles (e.g., amines) are used.
Major Products: The major products depend on the specific reaction. For example, substitution reactions yield derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to the sulfonamide group’s pharmacophore properties.
Biological Studies: It may serve as a probe in biological assays or as a building block for designing bioactive molecules.
Materials Science: Its unique structure could find applications in materials with specific properties.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. It could inhibit enzymes, receptors, or other biological processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamides or fluorinated benzene derivatives.
Uniqueness: Highlight its specific features, such as the combination of phenylethyl and difluoro substituents.
Remember that this compound’s applications and properties are still an active area of research, and scientists continue to explore its potential.
Properties
Molecular Formula |
C14H13F2NO2S |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
3,4-difluoro-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c15-13-7-6-12(10-14(13)16)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
InChI Key |
GJLPDYASUZVXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10965892.png)
![1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965900.png)



![2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10965934.png)
![{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid](/img/structure/B10965936.png)
![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10965942.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B10965943.png)
![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965944.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965949.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B10965951.png)

![3-(4-chlorobenzyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965974.png)
